molecular formula C22H25NO5S B2615212 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-97-2

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2615212
CAS No.: 899214-97-2
M. Wt: 415.5
InChI Key: GTUPEDYCGJAJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylbenzenesulfonyl, dimethoxy, and propyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via a sulfonylation reaction using ethylbenzenesulfonyl chloride and a suitable base.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a methylating agent such as dimethyl sulfate.

    Propylation: The propyl group can be introduced via an alkylation reaction using propyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-ethylbenzenesulfonyl-6,7-dimethoxyquinoline: Lacks the propyl group, resulting in different chemical properties.

    6,7-dimethoxy-1-propylquinoline: Lacks the ethylbenzenesulfonyl group, affecting its biological activity.

    3-(4-methylbenzenesulfonyl)-6,7-dimethoxy-1-propylquinoline: Substitution of the ethyl group with a methyl group alters its reactivity.

Uniqueness

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both ethylbenzenesulfonyl and dimethoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-5-11-23-14-21(29(25,26)16-9-7-15(6-2)8-10-16)22(24)17-12-19(27-3)20(28-4)13-18(17)23/h7-10,12-14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUPEDYCGJAJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.